1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexane]-5-thione
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Description
The compound “1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexane]-5-thione” has a molecular formula of C21H24O2S . It is a complex organic compound with a spirocyclic structure .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, featuring a spirocyclic structure. This means it has two ring systems sharing a single atom . The compound also contains a thione group (C=S), which is a sulfur analog of a carbonyl group .Physical and Chemical Properties Analysis
The compound has an average mass of 340.479 Da and a monoisotopic mass of 340.149689 Da . Other physical and chemical properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, molar volume, etc., are not available in the sources .Mechanism of Action
Future Directions
The future directions for research on this compound could involve elucidating its synthesis, exploring its reactivity, and investigating its potential applications. This could include studying its behavior in chemical reactions, its potential biological activity, and its physical and chemical properties .
Properties
IUPAC Name |
spiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O2S/c24-20-16-7-3-2-6-15(16)17-12-14-8-11-21(9-4-1-5-10-21)23-18(14)13-19(17)22-20/h12-13H,1-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCZDDLLKBJZNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=S)C5=C4CCCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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